2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine
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Overview
Description
2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine is a complex organic compound with the molecular formula C17H15N3O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine, often involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of transition metal catalysts, such as copper or cobalt, can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions at the quinoline ring, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nitrating mixtures.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .
Scientific Research Applications
2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen and carbon atoms.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Uniqueness
2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-8-15-16(9-12(2)18-17(11)15)19-13-6-4-7-14(10-13)20(21)22/h3-10H,1-2H3,(H,18,19) |
InChI Key |
ATSPISXBGSVNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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